sodium;2-sulfanylbenzoate
Description
Sodium 2-sulfanylbenzoate (C₇H₅NaO₂S) is the sodium salt of 2-sulfanylbenzoic acid, characterized by a thiol (-SH) group at the ortho position of the benzoate ring. This compound is structurally distinct from sulfonated or sulfonamide derivatives due to its reactive thiol functionality, which confers unique redox and coordination properties.
Properties
IUPAC Name |
sodium;2-sulfanylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2S.Na/c8-7(9)5-3-1-2-4-6(5)10;/h1-4,10H,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAIZOJDXAXWHS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])S.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)[O-])S.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:
Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of concentrated nitric acid and sulfuric acid.
Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene using a similar mixture of concentrated nitric acid and sulfuric acid.
Trinitration: Dinitrotoluene is finally nitrated to form 2,4,6-trinitrotoluene using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods: In industrial settings, the production of 2,4,6-trinitrotoluene involves the continuous nitration of toluene in large reactors. The reaction conditions are carefully controlled to ensure the complete nitration of toluene and to minimize the formation of by-products. The final product is purified through recrystallization to obtain pure 2,4,6-trinitrotoluene.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-trinitrotoluene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trinitrobenzoic acid.
Reduction: It can be reduced to form aminodinitrotoluene and other related compounds.
Substitution: It can undergo substitution reactions with nucleophiles, such as hydroxide ions, to form trinitrophenol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Common reducing agents include iron filings and hydrochloric acid.
Substitution: Common nucleophiles include hydroxide ions and ammonia.
Major Products:
Oxidation: Trinitrobenzoic acid.
Reduction: Aminodinitrotoluene.
Substitution: Trinitrophenol.
Scientific Research Applications
2,4,6-trinitrotoluene has several scientific research applications, including:
Chemistry: It is used as a standard explosive material in various chemical studies and experiments.
Biology: It is studied for its toxicological effects on living organisms and its environmental impact.
Medicine: Research is conducted on its potential use in targeted drug delivery systems due to its ability to release energy upon decomposition.
Industry: It is used in the production of explosives for mining, construction, and military applications.
Mechanism of Action
The mechanism of action of 2,4,6-trinitrotoluene involves its decomposition upon detonation, which releases a large amount of energy in the form of heat and gas. The decomposition process involves the breaking of chemical bonds within the molecule, leading to the formation of nitrogen gas, carbon dioxide, and water. The rapid release of gas and heat results in an explosive force.
Comparison with Similar Compounds
Sodium 2-Amino-5-sulfobenzoate (CAS 83763-38-6)
Structural Differences :
- Functional Groups: Sodium 2-amino-5-sulfobenzoate contains both an amino (-NH₂) and a sulfonate (-SO₃⁻) group at positions 2 and 5, respectively.
- Reactivity: The sulfonate group enhances water solubility and acidity (pKa ~1–2), while the amino group enables participation in hydrogen bonding and coordination chemistry.
Sulfathiazole Sodium (CAS 144-74-1)
Structural Differences :
Methyl 2-Sulfanylbenzoate (CAS 4892-02-8)
Structural Differences :
- Ester vs. Salt : Methyl 2-sulfanylbenzoate is the methyl ester of 2-sulfanylbenzoic acid, lacking the ionic sodium group.
- Volatility and Stability : The ester form is more volatile but less stable in alkaline conditions compared to the sodium salt .
Research Findings and Key Contrasts
Reactivity and Stability
- Thiol vs. Sulfonate: Sodium 2-sulfanylbenzoate’s thiol group is prone to oxidation, forming disulfide bonds, while sulfonate derivatives (e.g., sodium 2-amino-5-sulfobenzoate) are chemically inert under physiological conditions .
- pH Sensitivity : Thiols exhibit pH-dependent deprotonation (pKa ~8–10), whereas sulfonates remain ionized across a wide pH range.
Industrial and Pharmaceutical Relevance
- Sulfonamides : Compounds like sulfathiazole sodium dominate in pharmaceuticals due to their antimicrobial efficacy, whereas thiolated benzoates are underexplored but promising in niche applications like antioxidant formulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
